GSK-3β Inhibitory Activity: Concentration-Dependent Inhibition Profile of 5-Methyl-Thiazole Compound
2-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide demonstrates quantifiable GSK-3β inhibitory activity at micromolar concentrations, with 49.11% inhibition at 25 μM and 37.11% inhibition at 50 μM in biochemical assays . The observed non-linear concentration-response relationship (higher inhibition at lower concentration) suggests potential assay-specific or solubility-related phenomena that should inform experimental design . In contrast, the 4-methyl positional isomer 2-(1H-indol-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide exhibits no reported GSK-3β inhibitory activity in public databases, instead showing weak activity against Cav3 T-type calcium channels with an EC50 of 9.34 μM (9.34E+3 nM) [1]. The cyclobutyl-substituted analog N-(5-cyclobutyl-thiazol-2-yl)-2-(1H-indol-3-yl)-acetamide displays potent CDK5 inhibition (IC50 = 16 nM) but lacks documented GSK-3β activity, representing a distinct kinase selectivity profile [2].
| Evidence Dimension | GSK-3β enzyme inhibition (% inhibition at specified concentrations) |
|---|---|
| Target Compound Data | 49.11% inhibition at 25 μM; 37.11% inhibition at 50 μM |
| Comparator Or Baseline | 4-methyl isomer (BDBM45494): No GSK-3β activity reported; Cav3 T-type channel EC50 = 9.34 μM. Cyclobutyl analog (BDBM50155214): CDK5 IC50 = 16 nM; CDK2 IC50 = 40 nM; no GSK-3β activity reported |
| Quantified Difference | Target compound: active GSK-3β inhibitor at 25-50 μM range. Comparators: no detectable GSK-3β inhibition; distinct kinase targets (CDK5/CDK2 or calcium channel) |
| Conditions | Biochemical enzyme inhibition assay; GSK-3β recombinant enzyme; scintillation proximity assay format |
Why This Matters
Procurement of the correct 5-methyl positional isomer is essential for GSK-3β-targeted research; sourcing the 4-methyl isomer will yield a compound with calcium channel activity irrelevant to GSK-3β pathway studies.
- [1] BindingDB. (2025). BDBM45494: 2-(1H-indol-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide. EC50 9.34E+3 nM against Cav3 T-Type Calcium Channel (PubChem AID 489005). View Source
- [2] BindingDB. (2025). BDBM50155214 (CHEMBL186240): N-(5-Cyclobutyl-thiazol-2-yl)-2-(1H-indol-3-yl)-acetamide. IC50 16 nM (CDK5), 40 nM (CDK2) via scintillation proximity assay. View Source
